
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride is a chemical compound with the molecular formula C9H9Cl2NO.HCl and a molecular weight of 254.5 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a phenol group, and an imine group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride typically involves the reaction of 2,4-dichlorophenol with an appropriate imine-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Applications De Recherche Scientifique
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride can be compared with similar compounds such as:
2,4-Dichlorophenol: This compound lacks the imine group and has different chemical properties and applications.
3-Amino-2,4-dichlorophenol: This compound has an amino group instead of an imine group, leading to different reactivity and biological activities.
2,4-Dichloro-3-nitrophenol: The presence of a nitro group instead of an imine group results in distinct chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
80445-29-0 |
|---|---|
Formule moléculaire |
C9H10Cl3NO |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
2,4-dichloro-3-(propan-2-ylideneamino)phenol;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H |
Clé InChI |
JEVUAWDMHOZTLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=C(C=CC(=C1Cl)O)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


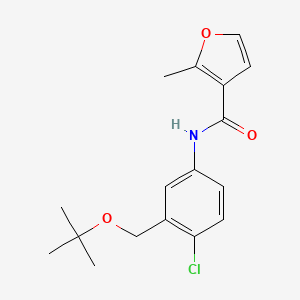
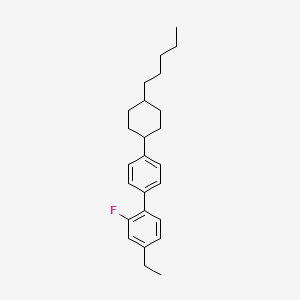
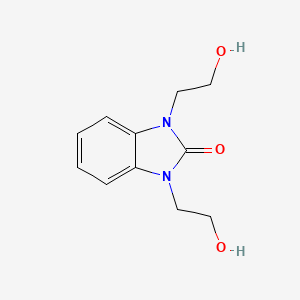

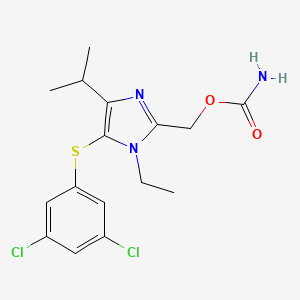
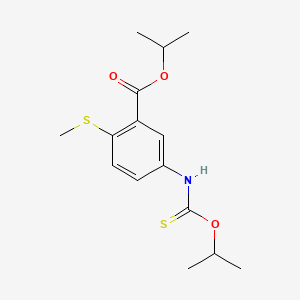
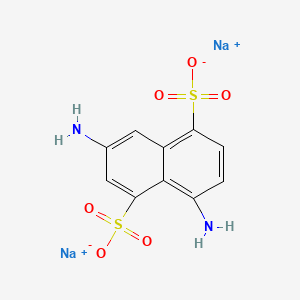
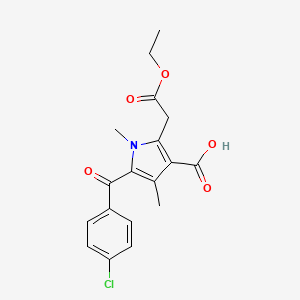

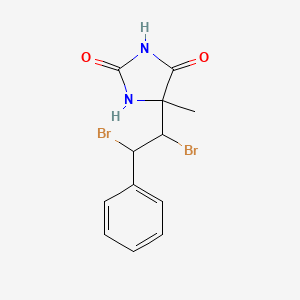
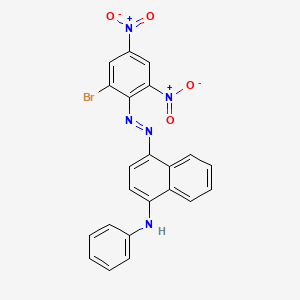

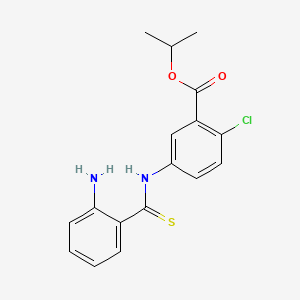
![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)
